Carbidopa, chemically known as (-)-L-α-Hydrazino-3,4-dihydroxy-α-methylhydrocinnamic acid monohydrate, is a hydrazine derivative [] and a potent inhibitor of aromatic L-amino acid decarboxylase (also known as dopa decarboxylase) []. This enzyme plays a crucial role in the biosynthesis of dopamine from levodopa []. Carbidopa's research significance stems from its ability to selectively inhibit dopa decarboxylase in peripheral tissues without affecting its activity in the central nervous system [, ]. This property makes it a valuable tool for investigating the role of dopamine in various physiological processes [] and developing new therapeutic strategies [].
Carbidopa's mechanism of action revolves around its ability to inhibit dopa decarboxylase []. It binds to the active site of the enzyme, preventing the binding of levodopa and blocking its conversion to dopamine []. This inhibition is specific to peripheral tissues due to Carbidopa's inability to cross the blood-brain barrier []. Consequently, levodopa administered with Carbidopa is more readily available for transport into the central nervous system, where it can be converted to dopamine [].
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: